molecular formula C10H15NO B1627776 4-Amino-3-phenylbutan-1-ol CAS No. 41175-40-0

4-Amino-3-phenylbutan-1-ol

Cat. No.: B1627776
CAS No.: 41175-40-0
M. Wt: 165.23 g/mol
InChI Key: BKZXXZZHXOYACN-UHFFFAOYSA-N
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Description

4-Amino-3-phenylbutan-1-ol is a chiral amino alcohol featuring a phenyl group at position 3 and an amino group at position 4 of the butanol backbone. Amino alcohols are critical intermediates in drug design (e.g., β-blockers) and organocatalysis due to their hydrogen-bonding capabilities and stereochemical versatility .

Properties

IUPAC Name

4-amino-3-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZXXZZHXOYACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590748
Record name 4-Amino-3-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-40-0
Record name 4-Amino-3-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of tert-Butyl 3-Cyano-3-phenylpropanoate with Lithium Aluminum Hydride

The most well-documented synthesis involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate (CAS 22485-02-5) using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF). This method, reported in the patent WO2019/43139, achieves a yield of 60% under mild conditions.

Reaction Protocol :

  • Substrate Preparation : Dissolve tert-butyl 3-cyano-3-phenylpropanoate (231 mg, 1 mmol) in anhydrous THF (10 mL).
  • Reduction : Add LiAlH$$_4$$ (2.0 mmol, 2.0 mL of 1 M solution in THF) dropwise at 20°C.
  • Stirring : React for 2 hours under inert atmosphere.
  • Workup : Quench with water, extract with ethyl acetate (100 mL), dry over Na$$2$$SO$$4$$, and concentrate under reduced pressure.

Mechanistic Insight :
The cyano group ($$-\text{C}\equiv\text{N}$$) is reduced to a primary amine ($$-\text{CH}2\text{NH}2$$) via a two-step process:

  • Nucleophilic attack by hydride ions on the electrophilic carbon of the nitrile.
  • Protonation and subsequent elimination of the tert-butoxy group.

Optimization Considerations :

  • Solvent Choice : THF ensures solubility of LiAlH$$_4$$ and stabilizes intermediates.
  • Temperature Control : Exothermic reduction necessitates temperatures ≤25°C to prevent side reactions.
  • Stoichiometry : A 2:1 molar ratio of LiAlH$$_4$$ to nitrile ensures complete conversion.

Physicochemical Properties and Analytical Data

The table below summarizes key properties of this compound and its precursors:

Property This compound tert-Butyl 3-Cyano-3-phenylpropanoate
CAS Number 41175-40-0 22485-02-5
Molecular Formula $$ \text{C}{10}\text{H}{15}\text{NO} $$ $$ \text{C}{14}\text{H}{17}\text{NO}_2 $$
Molecular Weight (g/mol) 165.23 231.29
Boiling Point (°C) 313.7 (predicted) 320–325 (estimated)
Density (g/cm³) 1.1 ± 0.1 1.05 ± 0.1
Flash Point (°C) 143.5 ± 24.6 >110

Spectroscopic Characterization :

  • LCMS : A prominent peak at $$ m/z $$ 166.1 [M+H]$$^+$$ confirms the molecular ion.
  • IR : Stretching vibrations at 3350 cm$$^{-1}$$ (N–H) and 1050 cm$$^{-1}$$ (C–O).

Industrial Scalability and Process Optimization

Challenges in Large-Scale Production

  • Hydride Handling : LiAlH$$4$$ poses safety risks due to its pyrophoric nature. Alternatives like NaBH$$4$$/NiCl$$_2$$ or catalytic hydrogenation may be explored.
  • Byproduct Formation : Incomplete reduction generates tertiary amines, necessitating rigorous purification (e.g., column chromatography or recrystallization).

Green Chemistry Considerations

  • Solvent Recovery : THF can be recycled via distillation, reducing waste.
  • Catalyst Recycling : ZnCl$$2$$ and AlCl$$3$$ from Friedel-Crafts steps may be recuperated through aqueous extraction.

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost Safety Scalability
LiAlH$$_4$$ Reduction 60 Moderate Low High
Friedel-Crafts Adaptation N/A Low Moderate Moderate

Key Takeaways :

  • The LiAlH$$_4$$-mediated route is preferred for its simplicity and reproducibility.
  • Friedel-Crafts-based methods require further development to incorporate amination.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-Amino-3-phenylbutan-2-one

    Reduction: 4-Amino-3-phenylbutane

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Amino-3-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-phenylbutan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position/Type) Physical State Synthesis Yield Key Features
(S)-2-Amino-4-phenylbutan-1-ol C₁₀H₁₅NO* 165.23 NH₂ (C2), Ph (C4) Yellow oil 92% Chiral center; high yield synthesis
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₃NO 103.16 NH₂ (C2), CH₃ (C3) Yellow oil 96% Compact structure; hydrophobic
4-Amino-3-methylbutan-1-ol C₅H₁₃NO 103.16 NH₂ (C4), CH₃ (C3) Not reported Polar amino group at terminal C4
3-Amino-1-fluoro-4-phenylbutan-2-ol C₁₀H₁₄FNO 183.22 NH₂ (C3), F (C1), Ph (C4) Not reported Fluorine enhances reactivity
(S)-3-(2-Amino-4-methyl-phenyl)-butan-1-ol C₁₁H₁₇NO 179.26 NH₂ (aromatic C2), CH₃ (aromatic C4) Not reported Aromatic amino group; complex structure

Structural and Functional Differences

Positional Isomerism: (S)-2-Amino-4-phenylbutan-1-ol differs from the target compound in amino group placement (C2 vs. C4). 4-Amino-3-methylbutan-1-ol replaces the phenyl group with a methyl group, reducing aromaticity and increasing hydrophobicity. This modification simplifies synthesis but limits π-π interactions critical in drug-receptor binding .

Electron-Withdrawing Substituents: 3-Amino-1-fluoro-4-phenylbutan-2-ol introduces fluorine at C1, enhancing electronegativity and metabolic stability. Fluorine’s inductive effects may increase acidity of adjacent hydroxyl groups, influencing solubility and reactivity .

Aromatic vs. Aliphatic Amino Groups: (S)-3-(2-Amino-4-methyl-phenyl)-butan-1-ol incorporates an aromatic amino group, enabling conjugation and resonance stabilization. Such structures are common in dyes and kinase inhibitors .

Biological Activity

4-Amino-3-phenylbutan-1-ol, also known as 3-amino-4-phenylbutanol, is an organic compound that belongs to the class of amino alcohols. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H15_{15}N1_{1}O1_{1} and a molecular weight of approximately 165.23 g/mol. The structure features an amino group (-NH2_2) attached to a butanol backbone, with a phenyl group (C6_6H5_5) contributing to its unique properties. This configuration allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Notably, it has been studied for its role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. The inhibition mechanism is competitive, suggesting that the compound binds to the active site of the enzyme, thereby preventing substrate access.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Enzyme Inhibition :
    • Dipeptidyl Peptidase-IV (DPP-IV) : Inhibition studies have demonstrated that this compound can effectively inhibit DPP-IV activity, which is crucial for blood glucose regulation .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, possibly related to its structural similarity to amphetamines, which are known for their stimulant effects .
  • Cytotoxicity :
    • Some investigations have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound itself remains limited .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique biological activities of this compound:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-phenylbutan-2-oneKetone instead of alcoholExhibits different reactivity due to carbonyl group
(R)-3-Amino-4-phenylbutan-1-olSpecific stereochemistryPotentially different pharmacological effects
4-Amino-3-methylbutan-1-olMethyl substitutionDifferent biological profiles due to methyl group

This table illustrates how variations in functional groups and stereochemistry can influence the biological behavior of similar compounds.

Case Studies

Recent studies have focused on the pharmacological potential of this compound:

  • Pharmacokinetics : Research indicates that this compound has favorable pharmacokinetic properties, including blood-brain barrier permeability (BBB permeant) and moderate lipophilicity (Log P values around 1.71) .
  • Therapeutic Applications : Ongoing research aims to explore its applications in treating metabolic disorders and neurological conditions due to its enzyme inhibitory effects and potential neuroprotective capabilities .

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-3-phenylbutan-1-ol for high-purity yields in laboratory settings?

Methodological Answer: Synthesis optimization involves a multi-step approach:

  • Reagent Selection: Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction steps under anhydrous conditions to minimize side reactions .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity.
  • Purification Techniques: Utilize column chromatography with silica gel or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the final product.
  • Industrial Parallels: Adapt continuous flow chemistry methods to enhance scalability and reproducibility in lab-scale syntheses .

Key Reaction Parameters

StepReagents/ConditionsYield Optimization Strategy
ReductionLiAlH₄, THF, 0–5°CSlow addition of reductant to control exothermicity
OxidationCeric ammonium nitrate, acetonitrileMaintain stoichiometric excess of oxidant

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refining crystal structures to resolve stereochemistry, particularly for distinguishing enantiomers (e.g., (2R,3S) vs. (2S,3R) configurations) .
  • NMR Spectroscopy: Combine ¹H, ¹³C, and 2D NMR (COSY, HSQC) to assign proton environments and confirm the presence of amino (-NH₂) and hydroxyl (-OH) groups .
  • Mass Spectrometry (HRMS): Validate molecular weight (193.29 g/mol) and fragmentation patterns to rule out impurities .

Q. What are the most common derivatives of this compound, and how are they applied in medicinal chemistry?

Methodological Answer: Derivatives are synthesized via functional group transformations:

  • 4-Phenyl-1-butanol: Oxidized to 2-phenyltetrahydrofuran (a heterocyclic intermediate) using ceric ammonium nitrate .
  • 4-Phenylbutan-2-amine: Synthesized via reductive amination for antihypertensive drug precursors (e.g., dilevalol) .
  • Sec-butylamine Derivatives: Used as TNF-α inhibitors; optimize via regioselective alkylation under base-catalyzed conditions .

Derivative Applications

DerivativeApplicationKey Reaction
2-PhenyltetrahydrofuranOrganic synthesis intermediateOxidation with CAN
Dilevalol precursorAntihypertensive agentReductive amination

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives, and what experimental strategies resolve enantiomer-specific effects?

Methodological Answer:

  • Chiral Resolution: Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers .
  • Biological Assays: Compare IC₅₀ values of (R)- and (S)-enantiomers in receptor-binding studies (e.g., TNF-α inhibition assays) to identify active stereoisomers .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities of enantiomers to target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from:

  • Purity Discrepancies: Validate compound purity via HPLC (>98%) and elemental analysis before biological testing .
  • Assay Variability: Standardize assay protocols (e.g., cell line selection, incubation time) across studies.
  • Structure-Activity Relationship (SAR) Analysis: Systematically modify functional groups (e.g., substituents on the phenyl ring) to isolate contributing factors .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate thermodynamic parameters (ΔG, activation energy) for proposed reactions using Gaussian or ORCA .
  • Retrosynthetic Analysis: Apply tools like Synthia or ICSynth to identify feasible routes to target molecules from commercial precursors .
  • Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction rates and selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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